Oral Bioavailability in Rats: Bis(POM) vs. Bis(Phenyl) PMEA
A direct head-to-head pharmacokinetic study in rats demonstrated a stark difference in the oral bioavailability of the parent drug, PMEA, when delivered by the bis(pivaloyloxymethyl) prodrug versus the analogous bis(phenyl) ester [1]. The observed oral bioavailability for bis(POM)-PMEA was 38.2%, compared to only 2.46% for bis(phenyl)-PMEA. This highlights that subtle changes to the ester promoiety can abrogate effective oral delivery, making the POM group a uniquely effective choice among simple bis-esters for achieving therapeutic systemic concentrations.
| Evidence Dimension | Oral Bioavailability (F%) in Rats |
|---|---|
| Target Compound Data | 38.2% (as PMEA in plasma) |
| Comparator Or Baseline | bis-(phenyl) PMEA: 2.46% |
| Quantified Difference | 15.5-fold higher |
| Conditions | Male rats dosed at 10 mg-equivalent/kg in PEG 400; plasma PMEA quantified by HPLC (n=9). |
Why This Matters
This data provides the quantitative justification for selecting the bis(POM) moiety when oral bioavailability is a primary screening criterion, as a structurally similar alternative is largely ineffective.
- [1] Oliyai, R. et al. (1994) 'Pharmacokinetics and metabolism of selected prodrugs of PMEA in rats', Drug Metabolism and Disposition. View Source
